二氢甲氧沙汀

描述

Dihydromethysticin is one of the six major kavalactones found in the kava plant .

Synthesis Analysis

A stable isotope dilution tandem mass spectrometry method has been developed for major kavalactones including dihydromethysticin . A deuterium-labeled dihydromethysticin was synthesized following published procedures with slight modifications .Molecular Structure Analysis

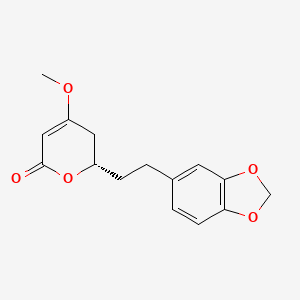

Dihydromethysticin has a molecular formula of C15H16O5 and a molecular weight of 276.28 g/mol . It has a structure that can be represented as a 2D Mol file .Chemical Reactions Analysis

In vitro, dihydromethysticin possesses analgesic, anticonvulsant, and anxiolytic effects .Physical And Chemical Properties Analysis

Dihydromethysticin has a density of 1.3±0.1 g/cm3, a boiling point of 476.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 74.0±3.0 kJ/mol and a flash point of 214.1±28.8 °C .科学研究应用

代谢和药代动力学

- 在肝微粒体和肝细胞中的代谢:二氢甲氧沙汀经历代谢过程,包括脱亚甲基化、氧化、羟基化、葡萄糖醛酸化、谷胱甘肽化和甲基化。这项体外研究为理解二氢甲氧沙汀在体内的分布提供了必要的数据 (Cheng 等人,2022 年)。

癌症研究

- 对骨肉瘤细胞的抗癌作用:二氢甲氧沙汀卡瓦内酯通过破坏线粒体膜电位和调节 PI3K/Akt 通路诱导人骨肉瘤细胞凋亡 (Dai 等人,2015 年)。

- 对结直肠癌的影响:该化合物抑制结肠癌细胞的增殖、迁移和侵袭,促进凋亡和细胞周期停滞,可能通过 NLRC3/PI3K 通路 (Pan 等人,2020 年)。

- 抑制白血病细胞增殖:证明了对 HL-60 白血病细胞的抗癌特性,影响细胞周期阶段并抑制细胞迁移和侵袭 (Xiao 等人,2021 年)。

神经影响

- 对海马的影响:研究表明,二氢甲氧沙汀降低了海马中场电位变化的频率,表明潜在的神经影响 (Walden 等人,1997 年)。

化学预防

- 预防肺肿瘤发生:二氢甲氧沙汀显示出作为肺癌化学预防剂的希望。在接触烟草致癌物之前给药时,它抑制了 A/J 小鼠中致癌 DNA 加合物的形成和肺腺瘤 (Puppala 等人,2017 年)。

药理作用

- 诱导 CYP3A23:已知二氢甲氧沙汀显着诱导 CYP3A23 的表达,CYP3A23 是药物代谢中重要的肝酶 (Ma 等人,2004 年)。

神经保护

- 保护缺血性脑损伤:含有二氢甲氧沙汀的卡瓦提取物已证明对啮齿动物的缺血性脑损伤具有神经保护活性,表明在脑健康和神经保护方面具有潜在应用 (Backhauß 和 Krieglstein,1992 年)。

化学预防(续)

- 肺癌预防:当在烟草致癌物 NNK 之前口服时,已证明 DHM(二氢甲氧沙汀)可以有效预防 A/J 小鼠的肺肿瘤发生,突出了其作为肺癌化学预防剂的潜力 (Hu 等人,2020 年)。

其他研究

- 对酶和受体的影响:二氢甲氧沙汀和相关的卡瓦内酯因其对各种酶和受体的作用而受到研究,包括肝脏和大脑中的酶和受体,为其更广泛的药理作用和潜在治疗用途提供了见解 (Boonen 和 Häberlein,1998 年)。

安全和危害

Dihydromethysticin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or contact, immediate medical attention is required .

属性

IUPAC Name |

(2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWXFIBHXYNFM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314143 | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydromethysticin | |

CAS RN |

19902-91-1 | |

| Record name | (+)-Dihydromethysticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19902-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydromethysticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromethysticin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMETHYSTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ66MQ73GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

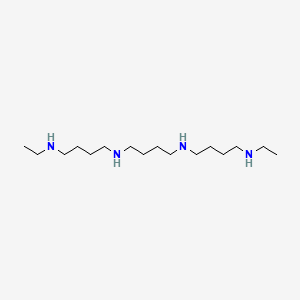

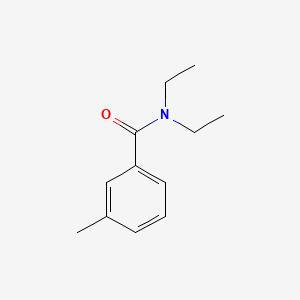

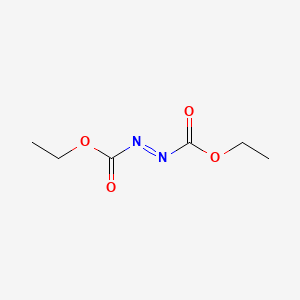

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

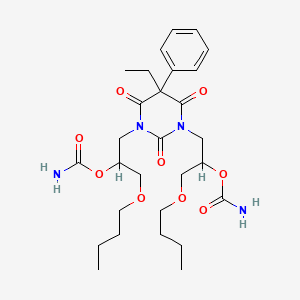

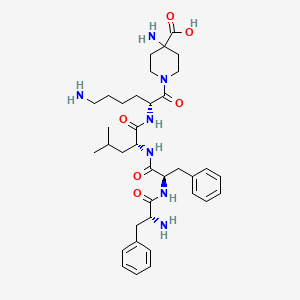

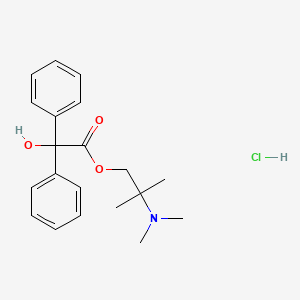

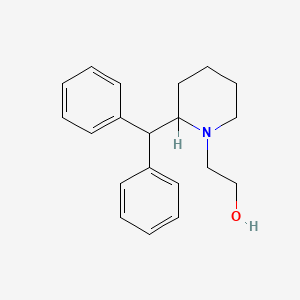

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate](/img/structure/B1670527.png)